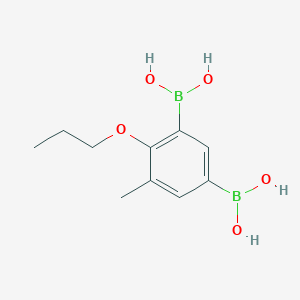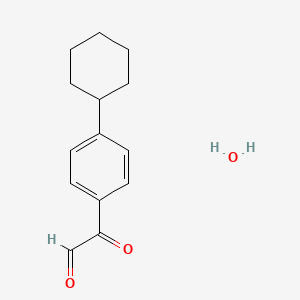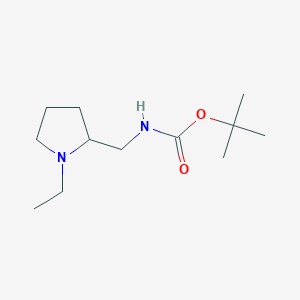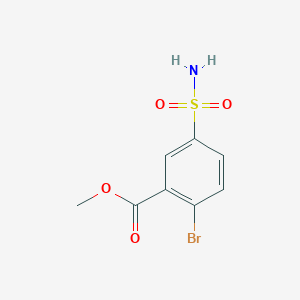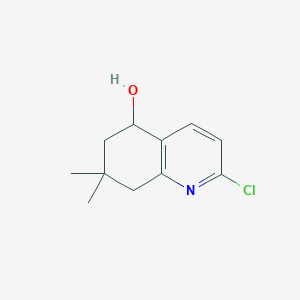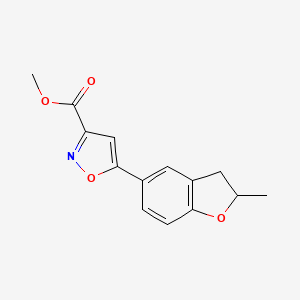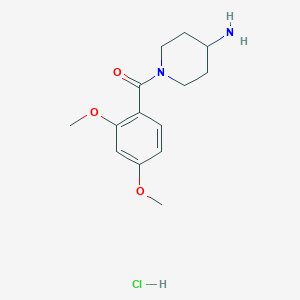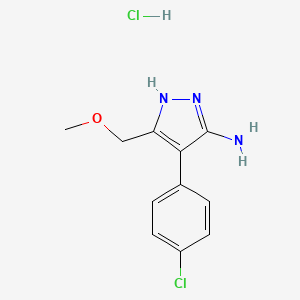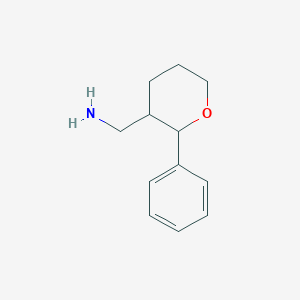
(2-Phenyloxan-3-yl)methanamine
Descripción general
Descripción
“(2-Phenyloxan-3-yl)methanamine” is a chemical compound with the CAS Number: 1210929-18-2 . It has a molecular weight of 191.27 .
Molecular Structure Analysis
The IUPAC name for this compound is (2-phenyltetrahydro-2H-pyran-3-yl)methanamine . The InChI code for this compound is 1S/C12H17NO/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 .Physical And Chemical Properties Analysis
“(2-Phenyloxan-3-yl)methanamine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Catalytic Applications
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which exhibit significant catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Transfer Hydrogenation Reactions
(4-Phenylquinazolin-2-yl)methanamine, synthesized from commercially available glycine, has been used to obtain N-heterocyclic ruthenium(II) complexes. These complexes demonstrated excellent conversions and high turnover frequency values in transfer hydrogenation of acetophenone derivatives, highlighting their potential in catalytic applications (Karabuğa et al., 2015).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been synthesized and shown to exhibit unprecedented photocytotoxicity under red light to various cancer cell lines through apoptosis, triggered by the generation of reactive oxygen species. This indicates their potential use in photodynamic therapy for cancer treatment (Basu et al., 2014).
Antimicrobial Agents
Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antibacterial and antifungal activities, showing a variable degree of effectiveness. This highlights their potential as antimicrobial agents (Visagaperumal et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
(2-phenyloxan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCSXYMDUSDGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyloxan-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



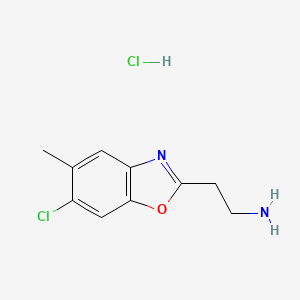
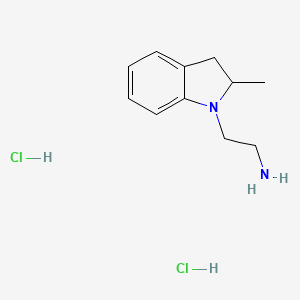
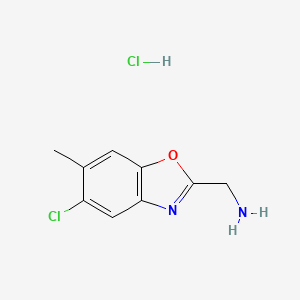
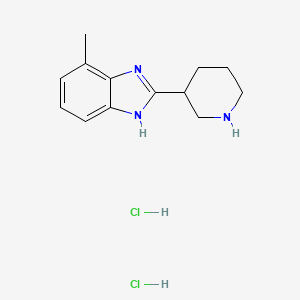
![4-[(Methylamino)methyl]phenol hydrochloride](/img/structure/B1419352.png)
